molecular formula C12H14ClNO3S B11784412 2-Methyl-3-(2-oxopiperidin-1-YL)benzene-1-sulfonyl chloride

2-Methyl-3-(2-oxopiperidin-1-YL)benzene-1-sulfonyl chloride

Katalognummer: B11784412
Molekulargewicht: 287.76 g/mol
InChI-Schlüssel: PZYUWMCJMQWEJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-3-(2-oxopiperidin-1-yl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C12H14ClNO3S and a molecular weight of 287.76 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

The synthesis of 2-Methyl-3-(2-oxopiperidin-1-yl)benzene-1-sulfonyl chloride involves several steps. One common synthetic route includes the reaction of 2-methyl-3-nitrobenzenesulfonyl chloride with piperidin-2-one under specific reaction conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

2-Methyl-3-(2-oxopiperidin-1-yl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction and conditions used.

Wissenschaftliche Forschungsanwendungen

2-Methyl-3-(2-oxopiperidin-1-yl)benzene-1-sulfonyl chloride has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Methyl-3-(2-oxopiperidin-1-yl)benzene-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the structure and function of its targets, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

2-Methyl-3-(2-oxopiperidin-1-yl)benzene-1-sulfonyl chloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H14ClNO3S

Molekulargewicht

287.76 g/mol

IUPAC-Name

2-methyl-3-(2-oxopiperidin-1-yl)benzenesulfonyl chloride

InChI

InChI=1S/C12H14ClNO3S/c1-9-10(14-8-3-2-7-12(14)15)5-4-6-11(9)18(13,16)17/h4-6H,2-3,7-8H2,1H3

InChI-Schlüssel

PZYUWMCJMQWEJM-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC=C1S(=O)(=O)Cl)N2CCCCC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.